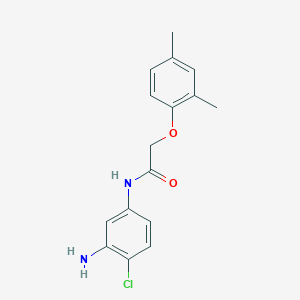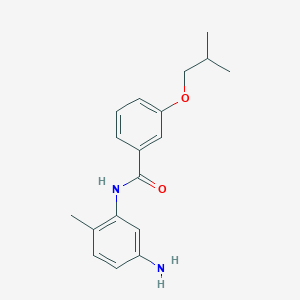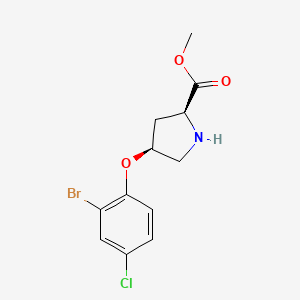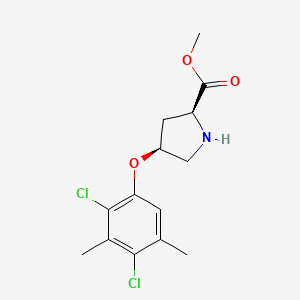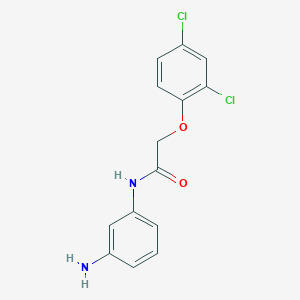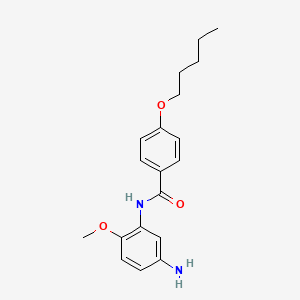
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide, also known as N-{[2-(methyl-amino)phenyl]methyl}-3-butoxybenzamide, is a chemical compound used in scientific research. It is a derivative of benzamide and is used in a variety of applications, including as a pharmaceutical intermediate, an intermediate for the synthesis of other compounds, and as a reagent in various laboratory experiments. It has many biochemical and physiological effects and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Neurotropic and Psychotropic Profiling
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide has been explored for its neurotropic and psychotropic properties. A study highlighted the psycho- and neurotropic characteristics of structurally similar compounds, indicating their potential as psychoactive compounds with sedative, anti-amnesic, and antihypoxic effects, suggesting their potential for further profound studies in neuropharmacology (Podolsky, Shtrygol', & Zubkov, 2017).
Antiulcer Properties
Compounds analogous to N-(3-Amino-2-methylphenyl)-3-butoxybenzamide have demonstrated significant antiulcer properties. Research on similar compounds revealed their efficacy in preventing various types of ulcers and enhancing the healing process of chronic gastric ulcers. This indicates the compound's potential in gastroenterological therapeutic applications (Asano et al., 1990).
Inhibition of Poly (ADP-Ribose) Synthetase
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide and its derivatives have been studied for their role in inhibiting poly (ADP-ribose) synthetase. This enzyme is involved in DNA repair and its inhibition is linked to anti-inflammatory and protective effects in various models of disease, such as inflammation, myocardial ischemia, and bacterial meningitis. The inhibition of this enzyme presents a potential therapeutic pathway for diseases associated with excessive inflammation and DNA damage (Cuzzocrea et al., 1998; Zingarelli et al., 1997; Park, Chang, & Lee, 2001).
Anticonvulsant Properties
Structurally related compounds to N-(3-Amino-2-methylphenyl)-3-butoxybenzamide have been assessed for their anticonvulsant activities. Studies have shown that certain derivatives exhibit significant anticonvulsant effects, indicating potential applications in the treatment of seizures and related neurological conditions (Clark et al., 1984; Bailleux et al., 1994).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-11-22-15-8-5-7-14(12-15)18(21)20-17-10-6-9-16(19)13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIUIPKYSSROKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-butoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





